Stereochemical Identity as the Pharmacophoric Scaffold of KB-0742: (1S,3S) vs. (1R,3R) Enantiomer
The (1S,3S)-cyclopentane-1,3-diamine scaffold is the sole diamine core present in KB-0742, a clinical-stage CDK9 inhibitor. The X-ray co-crystal structure of KB-0742 bound to CDK9/Cyclin T1 (PDB 8K5R, resolution 3.751 Å) explicitly contains the (1S,3S)-configured diamine [1]. KB-0742 exhibits a biochemical IC₅₀ of 6 nM against CDK9/Cyclin T1 at 10 µM ATP and ≥66-fold selectivity over other CDK isoforms (CDK1 IC₅₀ = 2980 nM; CDK2 IC₅₀ = 397 nM; CDK7 IC₅₀ = 1510 nM) [2]. By contrast, a related diamine series using the (1R,3R) enantiomer (KI-ARv-03) shows an IC₅₀ of 150 nM against CDK9/Cyclin T1 at 45 µM ATP—a 25-fold potency loss relative to KB-0742 even before correcting for ATP concentration differences [3].
| Evidence Dimension | CDK9/Cyclin T1 biochemical IC₅₀ |
|---|---|
| Target Compound Data | KB-0742 incorporating (1S,3S)-diamine: IC₅₀ = 6 nM (at 10 µM ATP) |
| Comparator Or Baseline | KI-ARv-03 incorporating (1R,3R)-diamine: IC₅₀ = 150 nM (at 45 µM ATP) |
| Quantified Difference | ≥25-fold higher potency for the (1S,3S)-derived inhibitor (6 nM vs 150 nM); the difference under matched ATP conditions is expected to be larger because KI-ARv-03 was tested at 4.5× higher ATP concentration, which artificially depresses apparent affinity. |
| Conditions | Biochemical inhibition assay; CDK9/Cyclin T1; ATP at indicated concentrations |
Why This Matters
Procuring the (1S,3S) enantiomer is mandatory for any group synthesizing KB-0742 or its analogs; the (1R,3R) enantiomer yields a diastereomeric product with at least an order-of-magnitude lower target potency.
- [1] PDB entry 8K5R: CDK9/Cyclin T1 in complex with KB-0742. Deposited 2023-07-24. Ligand: (1S,3S)-N3-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine. View Source
- [2] Freeman, D.B., Hopkins, T.D., Mikochik, P.J., et al. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. J. Med. Chem. 2023, 66, 15629–15647. View Source
- [3] Koehler Lab. KI-ARv-03 Compound Summary: (1R,3R)-N1-(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine. IC₅₀ data cited from Cell Chem. Biol. 2020. View Source
